N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer therapy. This compound features a benzothiazole moiety, which is known for its biological activity, particularly as an anticancer agent. The structure incorporates both acetamido and furan-2-carboxamide functionalities, enhancing its pharmacological properties.
The compound is synthesized through various methods that often involve the modification of existing benzothiazole derivatives. Recent studies have focused on optimizing synthetic pathways to improve yield and efficacy, particularly in the context of developing inhibitors for mutated forms of the BRAF kinase, which is implicated in several cancers .
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide can be classified as:
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from simpler benzothiazole derivatives. Key methods include:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or dichloroethane), and the use of catalysts like triethylamine or DBU to optimize yields and purity .
The molecular structure of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide consists of:
The molecular formula can be represented as . The compound's molecular weight is approximately 284.31 g/mol. Spectroscopic data (NMR, IR) can be used to confirm its structure, with characteristic peaks corresponding to the functional groups present.
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide may participate in various chemical reactions:
These reactions can be facilitated by adjusting pH levels, temperature, and using specific reagents that promote desired pathways while minimizing side reactions.
The mechanism of action for N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide primarily involves its interaction with biological targets associated with cancer cell proliferation.
In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating a promising therapeutic profile .
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to assess purity and confirm identity during synthesis.
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide has potential applications in:
N-(6-Acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide possesses the molecular formula C₁₄H₁₁N₃O₃S and a molecular weight of 301.32 g/mol, placing it within the optimal range for drug-like properties and cell permeability. The compound's core structure features a bicyclic benzothiazole system annelated with a benzene ring, creating a planar, electron-rich scaffold capable of diverse biological interactions. At position 6 of the benzothiazole ring, an acetamido group (-NHCOCH₃) provides hydrogen-bonding capacity and moderate hydrophilicity, while position 2 contains a furan-2-carboxamide moiety that introduces additional heteroatoms and a pendant carbonyl group for target recognition. This specific arrangement creates a conformationally constrained topology that facilitates selective interactions with biological macromolecules [1] [3] [7].
Table 1: Fundamental Chemical Identifiers of N-(6-Acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
Chemical Property | Identifier |
---|---|
Systematic IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide |
CAS Registry Number | 313671-61-3 |
PubChem CID | 958627 |
Molecular Formula | C₁₄H₁₁N₃O₃S |
Molecular Weight | 301.32 g/mol |
SMILES Notation | CC(=O)Nc1ccc2c(c1)sc(n2)NC(=O)c1ccco1 |
The electron distribution pattern across this hybrid molecule reveals distinctive regions of electron density. The benzothiazole system exhibits significant π-electron delocalization, while the furan ring contributes additional heteroaromatic character that influences the compound's overall electronic profile. The carbonyl groups within both the acetamido and carboxamide linkers create hydrogen-bond acceptor sites, while the nitrogen atoms serve as potential hydrogen-bond donors, collectively enabling complex binding interactions with biological targets. This multifaceted functionality underscores the compound's versatility as a starting point for structure-activity relationship studies in medicinal chemistry [1] [7].
The medicinal exploration of benzothiazoles spans over seven decades, evolving from early antimicrobial applications to contemporary targeted cancer therapies. Initial investigations in the mid-20th century identified simple 2-aminobenzothiazoles as promising antimicrobial agents, establishing the scaffold's pharmaceutical relevance. The 1970-1980s witnessed significant expansion with the development of ethoxzolamide—a potent carbonic anhydrase inhibitor approved for glaucoma treatment—demonstrating the scaffold's capacity for enzyme modulation. This period also saw the emergence of 2-mercaptobenzothiazole derivatives with notable anti-inflammatory properties [3] [7] [9].
The 1990s represented a pivotal decade with the FDA approval of riluzole (2-amino-6-trifluoromethoxybenzothiazole) for amyotrophic lateral sclerosis (ALS) therapy. This landmark development validated benzothiazoles as CNS-penetrant therapeutics and stimulated extensive research into their neuropharmacological potential. Parallel discoveries revealed that structural modifications at the C2 and C6 positions profoundly influenced anticancer activities, exemplified by the selective antitumor properties of 2-(4-aminophenyl)benzothiazoles against hormone-dependent cancers. These findings established the benzothiazole nucleus as a privileged scaffold in oncology drug discovery [7] [9].
Table 2: Historical Milestones in Benzothiazole-Based Drug Development
Time Period | Key Developments | Representative Agents |
---|---|---|
1950s-1960s | Antimicrobial applications | 2-Aminobenzothiazole derivatives |
1970s-1980s | Carbonic anhydrase inhibition; Anti-inflammatory agents | Ethoxzolamide; Mercaptobenzothiazoles |
1990s | Neuroprotective agents; Anticancer scaffolds | Riluzole; 2-(4-Aminophenyl)benzothiazoles |
2000-Present | Molecular hybridization; Targeted therapies | N-(6-Acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide derivatives |
The 21st century ushered in sophisticated molecular hybridization strategies, exemplified by compounds like N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide. Contemporary research focuses on rational structural integration, combining benzothiazoles with complementary pharmacophores such as the furan heterocycle to enhance bioactivity profiles. This evolution reflects a paradigm shift from simple substitution patterns to complex hybrid architectures designed for multitarget engagement. The progression of benzothiazole chemistry demonstrates how incremental structural innovations have continuously expanded this scaffold's therapeutic utility across diverse disease categories [3] [9].
The 2,6-disubstitution pattern exemplified by N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide represents a strategically optimized architecture within benzothiazole medicinal chemistry. Position 2 serves as a versatile attachment point for diverse functional groups that modulate receptor binding affinity and specificity. Molecular modeling studies indicate that substituents at this position project into key hydrophobic pockets of biological targets, with the furan-2-carboxamide moiety offering optimal spatial geometry and electronic characteristics for target engagement. Simultaneously, position 6 modifications profoundly influence the molecule's electronic distribution and pharmacokinetic behavior. The acetamido group (-NHCOCH₃) at this position enhances water solubility while providing essential hydrogen-bonding functionality for target recognition [2] [4] [9].
Structure-activity relationship (SAR) analyses reveal that electron-withdrawing substituents at position 6 significantly enhance anticancer potency. The acetamido group demonstrates superior bioactivity compared to electron-donating alternatives (e.g., methoxy or methyl groups), attributed to its ability to modulate the benzothiazole ring's electron density distribution. This electronic modulation appears critical for interaction with kinases involved in cancer cell proliferation. Additionally, the planar configuration of 2,6-disubstituted benzothiazoles facilitates intercalation-like interactions with DNA and preferential accumulation in tumor tissues, as documented in comparative studies across multiple cancer cell lines [2] [4].
Table 3: Biological Impact of Positional Substitution on Benzothiazole Scaffolds
Substitution Pattern | Functional Group | Biological Consequences | Therapeutic Implications |
---|---|---|---|
Position 2 | Furan-2-carboxamide | Enhanced DNA interaction; Increased kinase selectivity | Antiproliferative activity against solid tumors |
Thiophene | Moderate activity; Reduced selectivity | Limited therapeutic window | |
Unsubstituted | Minimal bioactivity | Pharmacologically inactive | |
Position 6 | Acetamido (-NHCOCH₃) | Optimal electron withdrawal; Hydrogen bonding capacity | Broad-spectrum anticancer activity |
Methoxy (-OCH₃) | Electron donation; Reduced potency | Decreased efficacy in most cell lines | |
Nitro (-NO₂) | Excessive electron withdrawal; Toxicity concerns | Limited therapeutic utility |
Recent innovations include benzothiazole-bis-benzimidazole hybrids that demonstrate remarkable potency against breast cancer cell lines. These dual-pharmacophore entities, such as compound 3c (IC₅₀ = 8.84 µM against MDA-MB-231 and 10.1 µM against MCF-7), validate the strategic combination of benzothiazoles with complementary heterocyclic systems. Computational analyses of these hybrids reveal favorable HOMO-LUMO energy gaps (4.35-4.55 eV) that correlate with enhanced drug-receptor interactions. The structural framework of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide embodies these design principles, positioning it as a promising candidate for further development in targeted cancer therapies and antimicrobial applications [4] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: